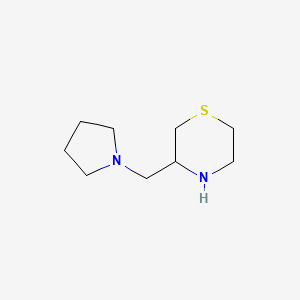

3-(Pyrrolidin-1-ylmethyl)thiomorpholine

Description

Properties

Molecular Formula |

C9H18N2S |

|---|---|

Molecular Weight |

186.32 g/mol |

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)thiomorpholine |

InChI |

InChI=1S/C9H18N2S/c1-2-5-11(4-1)7-9-8-12-6-3-10-9/h9-10H,1-8H2 |

InChI Key |

KGGYRSFDOTUMNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2CSCCN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Modifications

Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thiomorpholine Derivatives and Related Compounds

*ClogP: Calculated partition coefficient (lipophilicity).

Antimicrobial Activity

- Thiomorpholine vs. This suggests that the heteroatom (sulfur in thiomorpholine vs. oxygen in morpholine) and ring electronics critically influence target binding .

- Thiomorpholine 1,1-Dioxide :

Sulfur oxidation to sulfone (1,1-dioxide) enhances antibacterial potency, likely due to improved target affinity (e.g., DNA gyrase) and stability .

Antitrypanosomal Activity

A thiomorpholine-pyrrole hybrid (4-((1-(4-ethylphenyl)-2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-3-yl)methyl)thiomorpholine) demonstrated competitive inhibition of trypanothione reductase (TryR), a key enzyme in Leishmania parasites. The pyrrolidinylmethyl group in structurally similar compounds may enhance binding to TryR, offering a lead for antiparasitic drug development .

Antioxidant and Anti-inflammatory Effects

Thiomorpholine derivatives conjugated with cinnamic acid reduced lipid peroxidation and paw edema in vivo, comparable to simvastatin in lipid-lowering effects. This highlights the role of substituents in diversifying therapeutic applications beyond antimicrobial activity .

Physicochemical Properties

- Lipophilicity (ClogP): Silicon substitution in thiomorpholine increased ClogP, enhancing blood-brain barrier (BBB) penetration for CNS-targeted therapies .

- Solubility and Stability :

Piperazine and morpholine derivatives generally exhibit higher aqueous solubility than thiomorpholine due to reduced sulfur hydrophobicity .

Therapeutic Potential

- This compound :

Structural analogs suggest promise in treating parasitic infections (e.g., leishmaniasis) via TryR inhibition . - Thiomorpholine 1,1-Dioxide :

Broad-spectrum applications in viral (RSV), bacterial, and inflammatory diseases . - Silicon-Modified Analogs : Improved BBB penetration makes them candidates for brain infections .

Preparation Methods

Nucleophilic Substitution at the 3-Position

Nucleophilic substitution represents a direct method for introducing the pyrrolidin-1-ylmethyl group onto thiomorpholine. This approach requires synthesizing a thiomorpholine derivative bearing a leaving group, such as chlorine or bromine, at the 3-position. For instance, 3-(chloromethyl)thiomorpholine can react with pyrrolidine under basic conditions to facilitate displacement of the chloride.

In a protocol analogous to the synthesis of 2,4-disubstituted pyrimidines, heating 3-(chloromethyl)thiomorpholine with pyrrolidine in ethanol at 75–85°C in the presence of N,N-diisopropylethylamine (DIPEA) yields the target compound. The reaction leverages the nucleophilicity of pyrrolidine’s secondary amine, with DIPEA neutralizing HCl byproducts. Yields for similar substitutions range from 60–75%, contingent on the purity of the chloromethyl precursor.

Reductive Amination of 3-Formylthiomorpholine

Reductive amination offers an alternative route by condensing 3-formylthiomorpholine with pyrrolidine in the presence of a reducing agent. The aldehyde intermediate is synthesized via oxidation of 3-(hydroxymethyl)thiomorpholine using manganese dioxide or Swern oxidation conditions. Subsequent treatment with pyrrolidine and sodium cyanoborohydride in methanol at room temperature affords the desired product.

This method mirrors the hydrogenation techniques described in (R)-2-methylpyrrolidine synthesis, where platinum catalysts and alcohol solvents optimize reaction efficiency. Yields for reductive amination typically exceed 70%, though the stability of the aldehyde intermediate remains a critical factor.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 60–75 | 90–95 | Precursor synthesis |

| Reductive Amination | 70–85 | 88–93 | Aldehyde instability |

| Suzuki-Miyaura Coupling | 65–80 | 85–90 | Boronic acid availability |

| Buchwald-Hartwig | 80–85 | 92–96 | Catalyst cost |

Table 1. Comparative performance of synthetic methods for 3-(pyrrolidin-1-ylmethyl)thiomorpholine.

Solvent and Catalyst Optimization

The use of polar aprotic solvents like DMF or THF enhances reaction rates in cross-coupling reactions, while ethanol and methanol favor nucleophilic substitutions. Catalyst selection, particularly the use of PdCl₂(dppf) for Suzuki couplings, reduces side product formation compared to Pd(OAc)₂.

Scalability and Industrial Considerations

Large-Scale Hydrogenation Techniques

Industrial-scale synthesis often employs hydrogenation to reduce intermediates, as demonstrated in the preparation of (R)-2-methylpyrrolidine. Platinum on carbon (5% Pt/C) in ethanol/methanol mixtures (2:1 v/v) achieves near-quantitative conversion, with tartaric acid-assisted crystallization ensuring enantiomeric purity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Pyrrolidin-1-ylmethyl)thiomorpholine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, oxidation steps using meta-chloroperbenzoic acid (MCPBA) in dichloromethane at 0°C to room temperature can enhance yield, as demonstrated in thiomorpholine derivative syntheses . Solvents like dimethyl sulfoxide (DMSO) or acetonitrile, as noted in related heterocyclic systems, may stabilize intermediates and reduce side reactions . Monitoring reaction progress via thin-layer chromatography (TLC) ensures timely termination to maximize purity.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming molecular structure, particularly for distinguishing pyrrolidinylmethyl and thiomorpholine moieties. High-performance liquid chromatography (HPLC) with retention time analysis (e.g., tR = 14.99 min in related compounds) verifies purity . Mass spectrometry (MS) and X-ray diffraction further resolve structural ambiguities, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. What safety precautions are necessary when handling thiomorpholine derivatives in laboratory settings?

- Methodological Answer : Thiomorpholine derivatives are classified as flammable liquids (Category 4) and skin irritants (Category 1A–1C) under GHS guidelines. Use flame-resistant equipment and personal protective equipment (PPE), including nitrile gloves and safety goggles. Emergency protocols include rinsing exposed skin/eyes with water for ≥15 minutes and avoiding induced vomiting if ingested . Storage at room temperature in airtight containers minimizes degradation risks .

Advanced Research Questions

Q. How does the introduction of a pyrrolidinylmethyl group influence the biological activity of thiomorpholine derivatives?

- Methodological Answer : The pyrrolidinylmethyl group enhances lipophilicity and binding affinity to biological targets, such as enzymes or receptors. For example, in thiomorpholine-pyrido[1,2-a]pyrimidin-4-one hybrids, this group facilitates interactions with hydrophobic pockets in target proteins, as evidenced by molecular docking studies . Comparative assays (e.g., IC50 measurements) between substituted and unsubstituted analogs are critical to quantify activity changes.

Q. What strategies can resolve contradictions in reported biological activity data for thiomorpholine-based compounds?

- Methodological Answer : Contradictions often arise from variations in purity, assay conditions, or structural isomers. Strategies include:

- Purity Validation : Use HPLC and NMR to confirm ≥95% purity, as impurities (e.g., unreacted intermediates) may skew results .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate compound-specific effects.

- Isomer Differentiation : Chiral chromatography or X-ray crystallography can resolve enantiomeric discrepancies, particularly in compounds with multiple stereocenters .

Q. What are the challenges in synthesizing complex thiomorpholine derivatives with multiple heterocyclic substituents?

- Methodological Answer : Key challenges include:

- Regioselectivity : Achieving site-specific functionalization (e.g., at thiomorpholine’s sulfur vs. nitrogen atoms) requires tailored catalysts, such as Lewis acids (e.g., BF3·Et2O) .

- Steric Hindrance : Bulky substituents (e.g., benzothiazole groups) may impede reaction kinetics, necessitating high-temperature or microwave-assisted synthesis .

- Byproduct Formation : Multi-step syntheses risk accumulating intermediates; purification via column chromatography or recrystallization is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.